molecular formula C16H22O5 B13449783 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester

Cat. No.: B13449783
M. Wt: 294.34 g/mol
InChI Key: ZRMBULCBWJPYGJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 3-oxo-propionic acid moiety, which is further esterified with ethylpropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-oxo-propionic acid with ethylpropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic Acid: Similar structure but lacks the keto group and esterification.

    3,4-Dimethoxyphenylacetic Acid: Contains a similar phenyl ring with methoxy groups but differs in the side chain structure.

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester is unique due to the presence of both the keto group and the esterified side chain, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

pentan-3-yl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C16H22O5/c1-5-12(6-2)21-16(18)10-13(17)11-7-8-14(19-3)15(9-11)20-4/h7-9,12H,5-6,10H2,1-4H3

InChI Key

ZRMBULCBWJPYGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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